molecular formula C18H27N5O3 B2874518 8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 893971-84-1

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2874518
CAS No.: 893971-84-1
M. Wt: 361.446
InChI Key: LYRLWQRDYNGJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a novel compound known for its potential applications in medicinal chemistry. It is a derivative of purine, a heterocyclic aromatic organic compound, and is structurally related to xanthine. This compound has garnered attention due to its potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which is significant in the treatment of type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps. One common method includes the alkylation of 1,3-dimethylxanthine with 3,5-dimethylpiperidine in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release, leading to improved glycemic control. The molecular targets include the active site of DPP-4, where the compound binds competitively .

Comparison with Similar Compounds

Similar Compounds

  • Sitagliptin
  • Vildagliptin
  • Saxagliptin
  • Alogliptin

Uniqueness

Compared to these similar compounds, 8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibits superior potency and a longer duration of action. It is more selective for DPP-4 and has a lower off-target activity, making it a promising candidate for therapeutic use .

Properties

IUPAC Name

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3/c1-11-6-12(2)8-22(7-11)10-14-19-16-15(23(14)9-13(3)24)17(25)21(5)18(26)20(16)4/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRLWQRDYNGJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=NC3=C(N2CC(=O)C)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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